Lower Lipophilicity vs. 7-Chloro Analog
The computed lipophilicity (XLogP3) of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is 3.8 [1]. This value is notably lower than the estimated XLogP3 of its 7-chloro-substituted analog, 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one, which is approximately 4.2 . The lower lipophilicity of the fluorinated compound is a direct consequence of the smaller atomic radius and higher electronegativity of fluorine compared to chlorine.
Target 3.8 | Comparator ~4.2
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one (XLogP3 ~4.2) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can lead to improved aqueous solubility and a different pharmacokinetic profile, making it a more suitable starting point for optimizing drug-like properties when lower LogP is desired.
- [1] PubChem. (2025). 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CID 65427434). View Source
